molecular formula C10H14ClNS2 B15305004 Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

Cat. No.: B15305004
M. Wt: 247.8 g/mol
InChI Key: FECFYYAPIPJTGF-UHFFFAOYSA-N
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Description

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride (CID 155943368) is a hydrochloride salt of a substituted thieno[3,2-b]thiophene derivative. Its molecular formula is C₁₀H₁₃NS₂·HCl, with a fused thienothiophene core and a methylamine group attached via a propan-2-yl chain . Key structural features include:

  • Fused thienothiophene system: A bicyclic structure comprising two fused thiophene rings, enhancing conjugation and stability compared to monocyclic thiophenes.
  • Methylamine substituent: The secondary amine is methylated, forming a tertiary amine in the hydrochloride salt, improving solubility and bioavailability.
  • Propan-2-yl linker: A branched alkyl chain connects the amine to the thienothiophene ring, influencing steric and electronic properties.

Properties

Molecular Formula

C10H14ClNS2

Molecular Weight

247.8 g/mol

IUPAC Name

N-methyl-1-thieno[3,2-b]thiophen-5-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H13NS2.ClH/c1-7(11-2)5-8-6-10-9(13-8)3-4-12-10;/h3-4,6-7,11H,5H2,1-2H3;1H

InChI Key

FECFYYAPIPJTGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(S1)C=CS2)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a voltage-gated sodium channel blocker, similar to other thiophene derivatives . This interaction can modulate cellular activities and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules from the evidence:

Structural Analogues

Compound Name Key Structural Features Molecular Formula Applications/Findings Reference
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride Fused thienothiophene, methylamine-propan-2-yl chain C₁₀H₁₃NS₂·HCl Limited explicit data; inferred uses in pharmaceuticals or materials science
5-Phenyl-2-thiophenamine hydrochloride Monocyclic thiophene, phenyl and amine groups C₁₀H₁₀ClNS Tested in cell-transformation assays for carcinogenicity; simpler pharmacophore
3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride Propargylamine attached to thiophene C₇H₈ClNS Potential intermediate in click chemistry; linear alkyne chain vs. branched propan-2-yl
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene with methylamino-propanol chain C₈H₁₃NOS Impurity in pharmaceuticals; hydroxyl group introduces polarity vs. hydrophobic chain
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Fused thienothiophene with thiophene substituents C₁₄H₈S₄ Used in organic electronics (e.g., solar cells); lacks amine group, focuses on π-conjugation

Physicochemical and Functional Differences

In contrast, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene () lacks an amine group but is optimized for bulk heterojunction solar cells due to extended π-systems .

Solubility and Bioavailability: The hydrochloride salt form of the target compound increases aqueous solubility compared to free bases (e.g., 3-(thiophen-2-yl)prop-2-yn-1-amine) . a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () contains a hydroxyl group, further enhancing polarity but reducing membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Stille coupling for thienothiophene formation) followed by amine functionalization, similar to methods in and . Propargylamine derivatives (e.g., ) require alkyne chemistry, which may involve hazardous intermediates .

Pharmacological Potential: The methylamine-propan-2-yl chain in the target compound resembles pharmacophores in CNS-targeting drugs, contrasting with the propargylamine () or phenyl-thiophene () motifs, which may have differing receptor affinities .

Q & A

Q. What are the standard synthetic routes for Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example:

  • Step 1: React thieno[3,2-b]thiophen-2-ylmethyl chloride with methylpropan-2-amine in the presence of a base (e.g., NaOH) to form the free amine.
  • Step 2: Hydrochloride salt formation via HCl gas bubbling or aqueous HCl addition.
    Yield optimization requires precise control of reaction time (e.g., 12–24 hr), temperature (25–50°C), and solvent polarity (e.g., THF or dichloromethane). Evidence from similar thiophene derivatives shows yields of 60–80% under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

  • 1H NMR: Aromatic protons in the thieno[3,2-b]thiophene ring appear as doublets or triplets between δ 6.8–7.5 ppm. The methyl group on the propan-2-ylamine resonates as a singlet at δ 1.2–1.5 ppm .
  • FT-IR: N-H stretching (2500–3300 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) confirm amine and thiophene functionalities .
  • LC-MS: Molecular ion peaks at m/z [M+H]⁺ should align with the theoretical molecular weight (e.g., ~265 g/mol for the free amine, adjusted for HCl salt) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from differences in salt purity or crystallinity. To address this:

  • Step 1: Perform recrystallization using ethanol/water mixtures to standardize purity (>98% by HPLC) .
  • Step 2: Use dynamic light scattering (DLS) to assess particle size distribution in solvents like DMSO or acetonitrile .
    Comparative studies on analogs (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride) show solubility improvements with sonication (30 min, 40 kHz) .

Q. What computational methods are suitable for modeling this compound’s electronic properties, and how do they correlate with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., ~4.5 eV for thiophene derivatives), which inform charge-transfer efficiency in materials science applications .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., dopamine receptors) by parameterizing force fields (AMBER or CHARMM) and validating with SPR binding assays (KD ~10⁻⁶ M) .

Q. How can reaction pathways be optimized for scalability while minimizing byproducts?

Methodological Answer:

  • Continuous Flow Synthesis: Adapt batch protocols to microreactors (residence time: 5–10 min) to enhance mixing and reduce side reactions (e.g., overalkylation). For example, a thiophene derivative synthesis achieved 90% purity at 100 g/day throughput .
  • Byproduct Analysis: Use GC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry (amine:electrophile ratio = 1.2:1) to suppress them .

Emerging Research Directions

Q. What role does this compound play in organic photovoltaic (OPV) devices, and how can its efficiency be enhanced?

Methodological Answer: The thieno[3,2-b]thiophene moiety improves charge mobility in bulk-heterojunction solar cells. To optimize:

  • Blend with PCBM: Achieve a 1:1.5 donor-acceptor ratio, yielding a PCE of ~5% under AM 1.5G illumination .
  • Morphology Control: Use solvent additives (1,8-diiodooctane) to refine phase separation, as confirmed by TEM .

Q. How does structural modification of the amine group affect biological activity?

Methodological Answer:

  • SAR Studies: Replace the methyl group with cyclopropyl to enhance blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
  • In Vivo Testing: Administer 10 mg/kg doses in rodent models to assess neuroactivity (e.g., dopamine receptor binding via PET imaging) .

Contradictions and Validation Strategies

  • Conflict: Reported melting points vary (180–200°C) due to polymorphic forms.
    • Resolution: Perform DSC analysis at 5°C/min to identify stable crystalline phases .
  • Conflict: Biological activity discrepancies in receptor assays.
    • Resolution: Validate using orthogonal techniques (e.g., SPR vs. radioligand binding) .

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